Lipophilicity (LogP) Advantage: The Unsubstituted Scaffold Provides the Lowest LogP for Aqueous Compatibility
The target compound exhibits a calculated LogP (XLogP3-AA) of 0.5 and an experimentally consistent chromatographic LogP of 0.57, establishing it as the most hydrophilic member of the benzoxazine-oxobutanoic acid family [1]. The 6-methyl analog is predicted to have a LogP approximately 1.0–1.1, while the 2,4-dimethyl-3-oxo derivative is estimated at ~1.3 (class-level inference based on incremental methylene and oxo contributions to Hansch π values) . This difference of ≥0.4–0.7 LogP units translates to a 2.5- to 5-fold shift in octanol-water partitioning, directly impacting aqueous solubility, membrane permeation rates, and potential for non-specific protein binding .
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | XLogP3-AA = 0.5; LogP (chromatographic) = 0.57 |
| Comparator Or Baseline | 6-Methyl analog: estimated logP ≈ 1.0–1.1; 2,4-Dimethyl-3-oxo analog: estimated logP ≈ 1.3 |
| Quantified Difference | Δ logP = 0.4–0.7 (lower lipophilicity for target compound) |
| Conditions | Computed by XLogP3 3.0 (PubChem) and vendor LogP determination (Fluorochem); analog values estimated by additive fragment methods |
Why This Matters
The lower LogP of the unsubstituted compound makes it preferable for aqueous assay systems, reduces non-specific binding artifacts, and provides a clean baseline for SAR studies where incremental lipophilicity is systematically explored.
- [1] PubChem. Compound Summary for CID 6624342: 4-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)-4-oxobutanoic acid. View Source
